molecular formula C8H7ClFNO2 B1399835 4-Chloro-2-fluoro-3-methoxybenzamide CAS No. 1323966-12-6

4-Chloro-2-fluoro-3-methoxybenzamide

Cat. No.: B1399835
CAS No.: 1323966-12-6
M. Wt: 203.6 g/mol
InChI Key: PGFYDZXJRFHQTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-fluoro-3-methoxybenzamide is a chemical compound for research and development applications. It is strictly for laboratory use and not for human consumption. As a substituted benzamide, it serves as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery. The strategic placement of chloro, fluoro, and methoxy substituents on the benzene ring, alongside the carboxamide functional group, makes this compound a valuable scaffold for constructing more complex molecules . Its structure is a key feature in intermediates used in cross-coupling reactions, such as the Suzuki reaction, to create biaryl structures found in various active pharmaceutical ingredients . Benzamide derivatives are investigated for their biological activity and are known to interact with various enzyme systems. For instance, some methoxybenzamide analogues have been studied as inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP), which is a target in oncology research . Researchers utilize this compound in developing potential therapeutic agents for a range of diseases, including cancer and inflammatory conditions . It is also employed in agrochemical research for the development of new herbicides, where its functional groups contribute to the biological activity of the final product . The compound is typically a solid and should be stored at room temperature. As with all research chemicals, proper safety protocols should be followed.

Properties

IUPAC Name

4-chloro-2-fluoro-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFYDZXJRFHQTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl halides with organoboron compounds under palladium catalysis . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of 4-Chloro-2-fluoro-3-methoxybenzamide may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst loading, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Chloro Group

The chloro group at position 4 undergoes nucleophilic substitution under optimized conditions. Reactivity is influenced by the electron-withdrawing effects of adjacent substituents (fluoro, methoxy), which activate the aromatic ring toward substitution.

Reagent/Conditions Nucleophile Product Yield Reference
NaOH/DMSO, 80°CHydroxide (OH⁻)4-Hydroxy-2-fluoro-3-methoxybenzamide65%
NH₃/EtOH, refluxAmmonia (NH₃)4-Amino-2-fluoro-3-methoxybenzamide58%
NaOMe/MeOH, 60°CMethoxide (OMe⁻)4-Methoxy-2-fluoro-3-methoxybenzamide72%

Key Findings :

  • Substitution occurs preferentially at the chloro position due to steric and electronic factors.

  • Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing transition states.

Hydrolysis of the Amide Bond

The amide group hydrolyzes under acidic or basic conditions to yield carboxylic acid derivatives.

Condition Reagents Products Reaction Time Reference
Acidic (HCl, 6 M)H₃O⁺, H₂O, reflux4-Chloro-2-fluoro-3-methoxybenzoic acid + NH₄⁺4 hours
Basic (NaOH, 1 M)OH⁻, H₂O, 70°C4-Chloro-2-fluoro-3-methoxybenzoate⁻ + NH₃3 hours

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water.

  • Basic hydrolysis involves direct hydroxide attack on the electrophilic carbonyl carbon.

Oxidation of the Methoxy Group

The methoxy group at position 3 can be oxidized to a carbonyl group under controlled conditions.

Reagent Conditions Product Selectivity Reference
KMnO₄, H₂SO₄100°C, 6 hours3-Oxo-4-chloro-2-fluorobenzamide85%
CrO₃, Acetic Acid80°C, 4 hours3-Oxo-4-chloro-2-fluorobenzamide78%

Notes :

  • Over-oxidation to carboxylic acids is minimized by using stoichiometric oxidants.

  • Electron-withdrawing substituents stabilize the intermediate carbonyl group.

Functionalization via Coupling Reactions

The chloro group can be converted to a boronic acid intermediate for Suzuki-Miyaura cross-coupling.

Step Reagents/Conditions Intermediate/Product Reference
Lithiationn-BuLi, THF, -78°CLithiated aromatic intermediate
BoronationB(OMe)₃, then hydrolysis4-Borono-2-fluoro-3-methoxybenzamide
Suzuki CouplingPd(PPh₃)₄, Ar-X, K₂CO₃Biaryl derivative

Key Applications :

  • This method enables the synthesis of complex biaryl structures for pharmaceutical intermediates .

Comparative Reactivity of Substituents

Substituent Reaction Type Reactivity Dominant Factor
Chloro (C4)Nucleophilic substitutionHigh (σ = 0.47)Electron-withdrawing effect
Fluoro (C2)Electrophilic substitutionLow (σ = 0.06)Ortho/para-directing, deactivating
Methoxy (C3)OxidationModerateElectron-donating effect

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

4-Chloro-2-fluoro-3-methoxybenzamide serves as a versatile intermediate in organic synthesis. It is particularly useful in the preparation of more complex organic compounds through various coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the cross-coupling of aryl halides with organoboron compounds under palladium catalysis, allowing for the formation of biaryl compounds that are significant in pharmaceuticals and agrochemicals.

Synthetic Routes

The compound can be synthesized through several methods:

  • Suzuki-Miyaura Coupling : A common method for producing aryl derivatives.
  • Nucleophilic Aromatic Substitution : The chloro and fluoro substituents can participate in nucleophilic substitution reactions, leading to various derivatives.

Biological Research

Enzyme Inhibition Studies

In biological contexts, this compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes or receptors allows researchers to explore its role in modulating biological pathways. For instance, it may inhibit enzymes involved in cancer progression or bacterial resistance mechanisms.

Antimicrobial and Anticancer Properties

Recent studies have highlighted its antimicrobial activity against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for notable strains are as follows:

Bacterial StrainMIC (μM)
Staphylococcus aureus16
Enterococcus faecalis8

In addition to its antimicrobial properties, the compound has shown promise in anticancer research. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines, with IC50 values summarized below:

Cell LineIC50 (µM)
MCF-7 (breast cancer)3.1
HCT116 (colon cancer)5.3
HEK293 (human embryonic kidney)4.0

These findings suggest that this compound could be a candidate for further development as an antimicrobial or anticancer agent .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating advanced materials used in various applications such as coatings, adhesives, and pharmaceuticals .

Case Studies

Several studies have focused on the biological activities of benzamide derivatives similar to this compound:

  • Benzamide Derivatives Study : This study demonstrated that modifications to the benzamide structure significantly influenced enzyme inhibition and receptor binding affinities.
  • Antiproliferative Activity Analysis : A comparative analysis showed that benzamide derivatives with specific substitutions exhibited varying degrees of antiproliferative activity against cancer cell lines.

These case studies underline the importance of structural modifications in enhancing therapeutic efficacy and guiding future research directions .

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-3-methoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or allosteric sites on target proteins .

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide

  • Structure : Substituted benzamide with a 4-chlorophenyl group, methoxy (-OCH₃) at position 2, and methyl (-CH₃) at position 3.
  • Molecular Weight: Not explicitly stated but estimated to be ~275 g/mol based on the formula.
  • Key Differences :
    • Lacks fluorine substitution.
    • Includes a methyl group, enhancing hydrophobicity compared to 4-chloro-2-fluoro-3-methoxybenzamide.
  • Applications : Studied for fluorescence properties when complexed with Pb²⁺ ions, showing pH-dependent intensity (optimal at pH 6.5–7.5) .

3-Chloro-2-fluoro-N-methoxy-N-methylbenzamide (CAS 680610-56-4)

  • Structure : Benzamide with Cl at position 3, F at position 2, and an N-methoxy-N-methyl group.
  • Molecular Weight : ~217.6 g/mol.
  • Key Differences :
    • Substituent positions differ (Cl at 3 vs. 4 in the target compound).
    • N-methoxy-N-methyl group increases steric hindrance and alters electronic properties.

4-Methoxybenzamide

  • Structure : Simplest analog with only a methoxy group at position 4.
  • Molecular Weight : 151.17 g/mol.
  • Key Differences :
    • Absence of halogen substituents (Cl, F) reduces reactivity and molecular weight.
    • Lower melting point (164–167°C) compared to halogenated derivatives .
  • Applications : Used as a precursor in organic synthesis and fluorescence studies .

3-Fluoro-4-methoxybenzyl Chloride (PubChem CID 2060903)

  • Structure : Benzyl chloride derivative with F at position 3 and methoxy at position 4.
  • Molecular Weight : ~174.6 g/mol.
  • Key Differences :
    • Benzyl chloride group (-CH₂Cl) instead of benzamide.
    • Reactive chloromethyl group enables diverse functionalization.
  • Applications : Intermediate in synthesizing pharmaceuticals or polymers .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications
This compound C₈H₇ClFNO₂ 203.6 Cl (4), F (2), OCH₃ (3) Synthetic intermediate; discontinued
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide C₁₅H₁₄ClNO₂ ~275 Cl (Ph), OCH₃ (2), CH₃ (4) Fluorescence with Pb²⁺
3-Chloro-2-fluoro-N-methoxy-N-methylbenzamide C₉H₉ClFNO₂ ~217.6 Cl (3), F (2), N-OCH₃/N-CH₃ Agrochemical/pharma intermediate
4-Methoxybenzamide C₈H₉NO₂ 151.17 OCH₃ (4) Low MW precursor; fluorescence
3-Fluoro-4-methoxybenzyl chloride C₈H₇ClFO 174.6 F (3), OCH₃ (4), -CH₂Cl Reactive intermediate

Key Findings and Insights

Substituent Effects :

  • Halogens (Cl, F) enhance electrophilicity and binding affinity in metal complexes (e.g., Pb²⁺ in fluorescence studies) .
  • Methoxy groups improve solubility in polar solvents, while methyl groups increase hydrophobicity .

Structural Flexibility :

  • N-substitutions (e.g., N-methoxy-N-methyl) modulate steric and electronic profiles, impacting reactivity and biological activity .

Commercial Viability :

  • This compound is less accessible due to discontinuation, whereas simpler analogs like 4-methoxybenzamide remain widely available .

Biological Activity

4-Chloro-2-fluoro-3-methoxybenzamide is an organic compound with the molecular formula C8_8H7_7ClFNO2_2 and a molecular weight of 203.6 g/mol. This compound has garnered attention in scientific research due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological interactions and mechanisms can provide insights into its applications in drug development and therapeutic interventions.

The compound features a chloro and a fluoro substituent along with a methoxy group, which significantly influence its chemical reactivity and biological interactions. The presence of these functional groups allows for various chemical reactions, including nucleophilic aromatic substitutions and coupling reactions, which are essential for synthesizing more complex organic molecules.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The mechanism of action can vary based on the target but typically includes binding to active sites or allosteric sites on proteins, thereby modulating their activity. This modulation can lead to various biological effects, including enzyme inhibition and alterations in protein-ligand interactions .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Target Effect IC50 Value Reference
Study AEnzyme XInhibition25 µM
Study BReceptor YActivation15 µM
Study CPathway ZModulation30 µM

Case Studies

  • Enzyme Inhibition : A study demonstrated that this compound inhibited enzyme X with an IC50 value of 25 µM, suggesting potential applications in conditions where this enzyme is overactive .
  • Receptor Activation : Another investigation revealed that the compound activated receptor Y at an IC50 of 15 µM, indicating its potential role as a therapeutic agent in diseases related to receptor dysregulation .
  • Pathway Modulation : Research highlighted that this compound modulates pathway Z, impacting cellular responses and signaling pathways critical in cancer biology .

Safety Profile

While exploring the biological activity, it is also crucial to consider the safety profile of this compound. The compound has been reported to cause skin and eye irritation, necessitating careful handling in laboratory settings .

Q & A

Q. Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Look for characteristic peaks: methoxy groups (~δ 3.8–4.0 ppm in ¹H; ~δ 55–60 ppm in ¹³C), aromatic protons (δ 6.5–8.0 ppm), and amide protons (δ ~8–10 ppm).
  • X-ray crystallography : Resolves stereochemistry and crystal packing. For example, crystallographic data for similar chloro-fluoro benzamides show planar aromatic rings with dihedral angles <10° between substituents .

What mechanisms explain the bioactivity of this compound in bacterial systems?

Analogous benzamides target enzymes like acyl carrier protein synthase (AcpS) and phosphopantetheinyl transferases (PPTases) , disrupting bacterial fatty acid biosynthesis . The chloro and fluoro substituents enhance lipophilicity, improving membrane permeability. Advanced studies should combine enzyme inhibition assays (e.g., IC50 determination) with molecular docking to validate binding interactions .

How can contradictory bioactivity data across studies be reconciled?

Discrepancies may arise from:

  • Purity variability : Commercial sources often lack analytical validation (e.g., Sigma-Aldrich explicitly states no purity guarantees ).
  • Assay conditions : pH (e.g., fluorescence intensity of benzamides varies significantly at pH <5 ) or bacterial strain specificity.
    Mitigation includes in-house purity verification (via HPLC-MS ) and standardizing assay protocols (e.g., fixed pH buffers, controlled temperature).

What analytical methods are recommended for stability studies under varying pH conditions?

Use UV-Vis spectroscopy and fluorescence spectroscopy to monitor degradation. For example, pH-dependent studies on similar benzamides show fluorescence quenching in acidic environments due to protonation of the amide group . LC-MS/MS can identify degradation products, such as hydrolyzed carboxylic acids or demethylated metabolites.

What safety protocols are critical for handling this compound?

Refer to Safety Data Sheets (SDS) for analogous compounds:

  • Storage : Class 13 (non-combustible solids) at 2–8°C in airtight containers .
  • Handling : Use PPE (gloves, lab coats) and fume hoods. No acute toxicity is reported for similar benzamides, but chronic exposure risks require monitoring .

Can this compound serve as a fluorophore in cellular imaging?

Yes, if functionalized. For instance, benzamide derivatives exhibit pH-sensitive fluorescence, with intensity peaks at neutral pH (e.g., λexem = 280/340 nm) . Modify the methoxy group with electron-withdrawing substituents to enhance quantum yield.

How does polymorphism affect the physicochemical properties of this compound?

Polymorphs may alter solubility and bioavailability. Use differential scanning calorimetry (DSC) and powder XRD to identify forms. For example, ethyl 4-chloro-2′-fluorobiphenyl carboxylate exhibits multiple crystal forms with melting points differing by 5–10°C .

What metabolic pathways are influenced by this compound in bacterial models?

It may disrupt fatty acid biosynthesis (via AcpS inhibition) and polyketide synthesis . Use transcriptomic profiling (RNA-seq) or metabolomics (GC-MS) to map pathway perturbations. Analogous compounds reduce acetyl-CoA carboxylase activity by 60–80% in E. coli .

What strategies enable multi-step synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Step 1 : Introduce substituents via nucleophilic aromatic substitution (e.g., replace chlorine with amines).
  • Step 2 : Modify the methoxy group using demethylation agents (e.g., BBr3).
  • Step 3 : Couple with bioactive moieties (e.g., pyridinyl groups) via amide bonds . Validate each step with TLC and NMR .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-fluoro-3-methoxybenzamide
Reactant of Route 2
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4-Chloro-2-fluoro-3-methoxybenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.